molecular formula C42H51NO16 B1216079 2-Hydroxyaclacinomycin B CAS No. 85819-82-5

2-Hydroxyaclacinomycin B

Cat. No.: B1216079
CAS No.: 85819-82-5
M. Wt: 825.8 g/mol
InChI Key: YKOJDLMFXPQKSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin B is synthesized through a series of chemical modifications of anthracycline antibiotics. One method involves the chemical glycosidation of aclacinomycin to produce 2-hydroxyaclacinomycin A, which can then be further modified to obtain this compound . The synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired modifications are achieved.

Industrial Production Methods: Industrial production of this compound involves the use of recombinant strains of Streptomyces galilaeus. These strains are engineered through protoplast fusion techniques to produce the desired compound in significant quantities . The culture broth is then subjected to isolation and purification processes to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyaclacinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in different biological systems to identify potential therapeutic applications .

Properties

CAS No.

85819-82-5

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3

InChI Key

YKOJDLMFXPQKSN-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Synonyms

2-hydroxyaclacinomycin B
2HO-ACM-B

Origin of Product

United States

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